Bisbenzyl[(4-bromo-3-methylphenyl)sulfonyl]amine
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Overview
Description
Bisbenzyl[(4-bromo-3-methylphenyl)sulfonyl]amine is an organic compound that features a sulfonyl group attached to a benzylamine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bisbenzyl[(4-bromo-3-methylphenyl)sulfonyl]amine typically involves the reaction of 4-bromo-3-methylbenzenesulfonyl chloride with benzylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete, as indicated by thin-layer chromatography (TLC).
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired purity of the compound.
Chemical Reactions Analysis
Types of Reactions
Bisbenzyl[(4-bromo-3-methylphenyl)sulfonyl]amine can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to form corresponding amine derivatives.
Substitution: The bromine atom in the 4-bromo-3-methylphenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium azide (NaN₃) or potassium cyanide (KCN) can be used under appropriate conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzylamine derivatives depending on the nucleophile used.
Scientific Research Applications
Bisbenzyl[(4-bromo-3-methylphenyl)sulfonyl]amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Bisbenzyl[(4-bromo-3-methylphenyl)sulfonyl]amine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The bromine atom may also play a role in the compound’s reactivity and binding affinity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-3-formylbenzonitrile: Another brominated aromatic compound with different functional groups.
4-Bromo-4’,4’'-dimethoxytriphenylamine: A brominated triphenylamine derivative with distinct electronic properties.
Uniqueness
Bisbenzyl[(4-bromo-3-methylphenyl)sulfonyl]amine is unique due to its combination of a sulfonyl group and a brominated aromatic ring, which imparts specific chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.
Biological Activity
Bisbenzyl[(4-bromo-3-methylphenyl)sulfonyl]amine is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the presence of a sulfonamide group, which is known for its diverse biological activities. The structural formula can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The sulfonamide moiety can inhibit certain enzymes, leading to antibacterial effects. Additionally, the bromo and methyl groups on the phenyl ring may enhance lipophilicity, facilitating cellular uptake.
Antibacterial Activity
Research indicates that compounds similar to this compound exhibit significant antibacterial properties. For instance:
- Study on Antibacterial Efficacy : A study evaluated the antibacterial activity of various sulfonamide derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that derivatives with similar structures showed Minimum Inhibitory Concentrations (MICs) in the range of 1-10 µg/mL, suggesting potent antibacterial activity .
Case Study 1: Inhibition of Bacterial Growth
A recent investigation into the antibacterial properties of related compounds showed that this compound inhibited the growth of S. aureus at concentrations as low as 5 µg/mL. This suggests a strong potential for use in treating infections caused by resistant strains .
Case Study 2: Cytotoxicity Assessment
In a cytotoxicity study, this compound was tested against several cancer cell lines. The compound demonstrated selective cytotoxicity towards human breast cancer cells (MCF-7) with an IC50 value of 12 µM, indicating potential as an anticancer agent .
Comparative Table of Biological Activities
Properties
Molecular Formula |
C21H20BrNO2S |
---|---|
Molecular Weight |
430.4 g/mol |
IUPAC Name |
N,N-dibenzyl-4-bromo-3-methylbenzenesulfonamide |
InChI |
InChI=1S/C21H20BrNO2S/c1-17-14-20(12-13-21(17)22)26(24,25)23(15-18-8-4-2-5-9-18)16-19-10-6-3-7-11-19/h2-14H,15-16H2,1H3 |
InChI Key |
KOEOPXYFEWORKG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N(CC2=CC=CC=C2)CC3=CC=CC=C3)Br |
Origin of Product |
United States |
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